molecular formula C15H15N5O2S B2864500 2-Methyl-7-(pyridin-3-ylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine CAS No. 1797190-15-8

2-Methyl-7-(pyridin-3-ylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine

Cat. No. B2864500
CAS RN: 1797190-15-8
M. Wt: 329.38
InChI Key: SLIJFHLKQPOKQP-UHFFFAOYSA-N
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Description

2-Methyl-7-(pyridin-3-ylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine is a useful research compound. Its molecular formula is C15H15N5O2S and its molecular weight is 329.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

The compound is part of a broader category of heterocyclic compounds with potential applications in anticancer therapies. A study highlighted the synthesis of novel coumarins with various heterocyclic moieties, including pyrazolo[1,5-a]pyrimidine derivatives, demonstrating significant antimitotic activity and sensitivity towards specific cancer cell lines, suggesting potential in cancer treatment research Galayev et al., 2015.

Chemical and Electrochemical Reduction

Research on the chemical and electrochemical reduction of pyrazolo[1,5-a]pyrimidines, including compounds similar to 2-Methyl-7-(pyridin-3-ylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine, has been conducted. These studies focus on understanding the reactivity and transformation of these compounds under different conditions, contributing to the synthesis of new molecules with potential applications in various fields of chemistry and pharmacology Bellec & Lhommet, 1995.

Molecular Docking Studies for Antiviral Potency

In the context of the COVID-19 pandemic, novel pyrimidine derivatives, including structures related to pyrazolo[1,5-a]pyrimidines, were synthesized and subjected to molecular docking studies. These studies aimed to evaluate the antiviral potency of these compounds against SARS-CoV-2, demonstrating the potential of such compounds in antiviral drug development Alamshany et al., 2023.

Applications in Heterocyclic Synthesis

The versatility of pyrazolo[1,5-a]pyrimidine compounds is further highlighted in their use in heterocyclic synthesis. These compounds serve as key intermediates or building blocks in the construction of complex heterocyclic systems, which are pivotal in medicinal chemistry for the development of new therapeutic agents Chan & Faul, 2006.

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound binding to the active site of CDK2, preventing it from phosphorylating its substrates . This interaction results in the alteration of cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is responsible for the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, the compound prevents cells from progressing through the cell cycle, leading to cell cycle arrest . This can result in the induction of apoptosis, particularly in cancer cells .

Pharmacokinetics

Factors such as its degree of lipophilicity can influence how easily the compound can diffuse into cells .

Result of Action

The result of the compound’s action is significant inhibition of cell growth. The compound has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has been observed to cause significant alterations in cell cycle progression, in addition to inducing apoptosis within cells .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s lipophilicity can affect its ability to diffuse into cells and reach its target . Additionally, factors such as pH and temperature can potentially influence the compound’s stability and activity.

properties

IUPAC Name

4-methyl-11-pyridin-3-ylsulfonyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-11-7-15-17-8-12-10-19(6-4-14(12)20(15)18-11)23(21,22)13-3-2-5-16-9-13/h2-3,5,7-9H,4,6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIJFHLKQPOKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)S(=O)(=O)C4=CN=CC=C4)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-7-(pyridin-3-ylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine

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